[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)
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Overview
Description
N-[1,2,4]triazolo[1,5-a]pyrazin-8-yl-hydroxylamine is a nitrogen-containing heterocyclic compound. Compounds containing nitrogen heterocycles are widely recognized for their diverse biological activities and are often used in drug discovery and development . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of N-[1,2,4]triazolo[1,5-a]pyrazin-8-yl-hydroxylamine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often include the use of solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
N-[1,2,4]triazolo[1,5-a]pyrazin-8-yl-hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity .
Scientific Research Applications
. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antibacterial, antifungal, and anticancer agent . Its ability to inhibit specific enzymes and pathways makes it a valuable candidate for drug development. Additionally, it has applications in the industry as a precursor for the synthesis of functional materials .
Mechanism of Action
The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyrazin-8-yl-hydroxylamine involves its interaction with specific molecular targets and pathways . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells or the synthesis of essential biomolecules in bacteria . The exact pathways involved may vary depending on the specific application and target organism .
Comparison with Similar Compounds
N-[1,2,4]triazolo[1,5-a]pyrazin-8-yl-hydroxylamine is unique compared to other similar compounds due to its specific structure and functional groups . Similar compounds include other triazolo-pyrazine derivatives, such as triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrimidine . These compounds also exhibit diverse biological activities, but their specific properties and applications can differ based on their structural variations . The uniqueness of N-[1,2,4]triazolo[1,5-a]pyrazin-8-yl-hydroxylamine lies in its ability to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyrazin-8-yl)hydroxylamine |
InChI |
InChI=1S/C5H5N5O/c11-9-4-5-7-3-8-10(5)2-1-6-4/h1-3,11H,(H,6,9) |
InChI Key |
MNJDBCCYCULRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=N1)NO |
Origin of Product |
United States |
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